molecular formula C16H14N4O2 B2713008 1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole CAS No. 1797757-31-3

1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole

Cat. No.: B2713008
CAS No.: 1797757-31-3
M. Wt: 294.314
InChI Key: TVWNFTLQMSIKDG-UHFFFAOYSA-N
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Description

The compound “1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole” is a complex organic molecule. It contains several functional groups including a furan ring, an azetidine ring, a phenyl ring, and a 1,2,3-triazole ring .

Scientific Research Applications

Antibacterial and Antiurease Activities

Research on similar triazole derivatives, such as those synthesized from acylhydrazone compounds through various chemical reactions, has shown effective antibacterial, antiurease, and antioxidant activities. These compounds, including 4-amino-3-furan-2-yl-5-phenyl-1,2,4-triazoles, were synthesized and evaluated, demonstrating significant biological activities which suggest potential applications in developing new antibacterial and antiurease agents (Sokmen et al., 2014).

Synthesis and Antimicrobial Activities

The synthesis of new triazole derivatives has been a subject of research, aiming to expand the spectrum of antibacterial agents to include Gram-negative organisms. For instance, modifications in nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents have resulted in compounds with good activity against Gram-negative bacteria, indicating their potential in antibiotic development (Genin et al., 2000).

Synthesis and Biological Evaluation

Another area of research involves the synthesis of 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives from hydrazide compounds, which were then evaluated for their potential biological activities. These studies contribute to the understanding of the biological implications of triazole derivatives and their possible therapeutic uses (Cansiz et al., 2004).

ACE Inhibitors from Triazole Derivatives

Triazole derivatives have also been explored for their potential as angiotensin-converting enzyme (ACE) inhibitors. Novel triazole derivatives synthesized through click chemistry reactions were evaluated as ACE inhibitors, showing promising results as non-carboxylic acid ACE inhibitors with minimal toxicity, indicating potential applications in hypertension treatment (Vulupala et al., 2018).

Monocyclic and Cascade Rearrangements

The study of monocyclic and cascade rearrangements of azoles, including furoxan derivatives, has been conducted to investigate the synthesis of new heterocyclic systems. This research provides insights into the chemical behavior of triazole-containing compounds and their potential applications in creating new chemical entities (Makhova et al., 2004).

Properties

IUPAC Name

furan-2-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-16(15-7-4-8-22-15)19-9-13(10-19)20-11-14(17-18-20)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWNFTLQMSIKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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